5-(3-Methoxyphenyl)cyclohexane-1,3-dione

Übersicht

Beschreibung

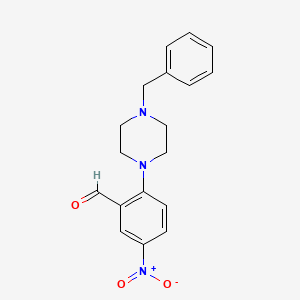

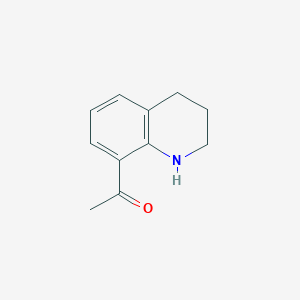

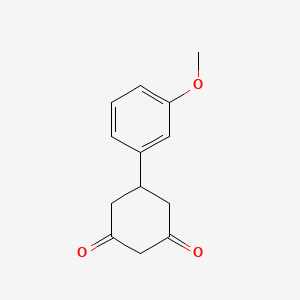

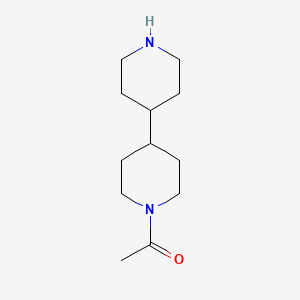

5-(3-Methoxyphenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C13H14O3 . It has a molecular weight of 218.25 .

Molecular Structure Analysis

The molecular structure of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione is characterized by a cyclohexane-1,3-dione skeleton, which is a characteristic molecular fragment common for a class of natural and synthetic herbicides and drugs .Physical And Chemical Properties Analysis

5-(3-Methoxyphenyl)cyclohexane-1,3-dione has a molecular weight of 218.25 . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

5-(3-Methoxyphenyl)cyclohexane-1,3-dione: A Comprehensive Analysis of Scientific Research Applications:

Herbicide Development

One of the primary applications of 1,3-cyclohexanedione derivatives is in the development of herbicides. These compounds can inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is a key enzyme in the tyrosine degradation pathway common to both plants and animals . This inhibition can lead to a build-up of tyrosine and a deficiency in plastoquinones and tocopherols, ultimately resulting in plant death.

Plant Growth Regulation

Derivatives of 1,3-cyclohexanedione are also known to act as plant growth regulators. They can influence various aspects of plant growth, such as seed germination, root elongation, and shoot development . By modulating these processes, researchers can study plant physiology and potentially develop new agricultural technologies.

Antimalarial Agents

Some cyclohexanedione compounds have shown potential as antimalarial agents. They can interfere with the life cycle of the malaria parasite, Plasmodium falciparum, by targeting specific enzymes or pathways essential for its survival .

Organic Synthesis Precursors

These compounds serve as precursors in organic synthesis, providing a starting point for the creation of a wide range of organic molecules. Their reactivity allows for various chemical transformations that can lead to new compounds with potential applications in medicine, agriculture, and materials science .

Enzyme Inhibition Studies

In biochemical research, 1,3-cyclohexanedione derivatives are used to study enzyme inhibition. By observing how these compounds interact with different enzymes, scientists can gain insights into enzyme function and regulation .

Tyrosine Metabolism Research

Given their role in inhibiting HPPD, these derivatives are valuable tools for studying tyrosine metabolism. Researchers can use them to investigate the metabolic pathways involving tyrosine and how disruptions in these pathways can affect organisms .

Chemical Model Systems

Cyclohexanedione derivatives can act as chemical model systems to study various chemical reactions and interactions. They provide a simplified model that helps researchers understand more complex systems .

Proteomics Research

Although not explicitly mentioned in the search results for “5-(3-Methoxyphenyl)cyclohexane-1,3-dione”, similar compounds are used in proteomics research. They may help in studying protein interactions and functions by acting as probes or inhibitors .

Wirkmechanismus

Target of Action

The primary target of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) present in plants . This enzyme plays a crucial role in the catabolism of tyrosine, a type of amino acid.

Mode of Action

5-(3-Methoxyphenyl)cyclohexane-1,3-dione: inhibits the activity of HPPD . By binding to this enzyme, it prevents the normal breakdown of tyrosine. This disruption leads to changes in the metabolic processes within the plant cells.

Biochemical Pathways

The inhibition of HPPD by 5-(3-Methoxyphenyl)cyclohexane-1,3-dione affects the tyrosine degradation pathway . This pathway is responsible for breaking down tyrosine into smaller molecules that the plant can use for other processes. When HPPD is inhibited, tyrosine cannot be broken down, which disrupts these downstream processes.

Eigenschaften

IUPAC Name |

5-(3-methoxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-4,7,10H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUXWSRUHWNKNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(=O)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407014 | |

| Record name | 5-(3-methoxyphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27462-91-5 | |

| Record name | 5-(3-methoxyphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B1309515.png)

![(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1309540.png)

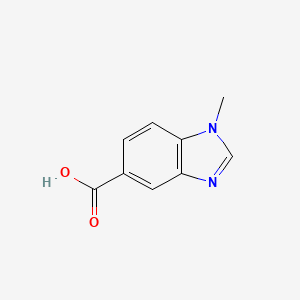

![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1309544.png)